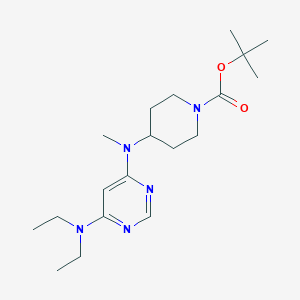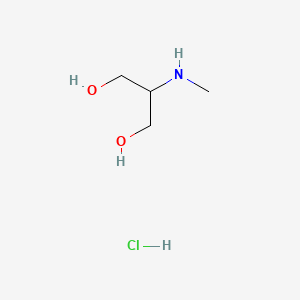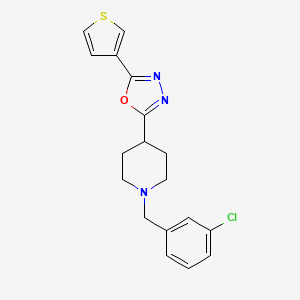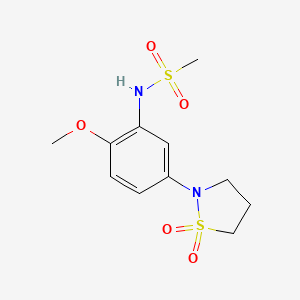![molecular formula C16H15N5O B2362010 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide CAS No. 2034371-98-5](/img/structure/B2362010.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide” is a complex organic compound. It is related to the class of compounds known as pincer-type tricationic compounds . These compounds are characterized by a central pyridyl group with two pendant alkylated 4-pyridyl arms .
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by strong N–H⋯O hydrogen bonds . The central N-methyl moiety is typically planar, and the two adjacent N-methylpyridine moieties are out of the plane . The molecular packing structure of the compound shows an aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are synthesized through condensation reactions, exhibiting potential biological activities. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and explored for their antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with a carboxamide group at the 5-position showed moderate to good activity, highlighting their potential as antibacterial agents (Panda, Karmakar, & Jena, 2011).
Antileishmanial Activities
Research into the antileishmanial properties of pyrazolopyridine derivatives has identified several compounds with promising activities against Leishmania amazonensis. The structure-activity relationship analysis revealed that hydrophobicity and certain steric parameters significantly contribute to the biological activity. Specifically, derivatives with a 3'-diethylaminomethyl substitution demonstrated high activity, suggesting their potential as anti-Leishmania drugs (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).
Luminescence Properties and Binding Characteristics
The synthesis of a novel polyamino polycarboxylic pyridine derivative ligand, designed to sensitize the emission of lanthanides, has been explored. This ligand and its corresponding Eu(III) and Tb(III) complexes exhibit strong luminescence intensity and high thermal stability. The ligand's interaction with bovine serum albumin (BSA) suggests potential medicinal value, with the reaction being a static quenching procedure influenced by Van der Waals and hydrogen bond interactions (Tang, Tang, & Tang, 2011).
Magnetic Studies of Polytopic Ligands
The synthesis of heterocycle-based polytopic ligands has led to the formation of tetranuclear square grids and dicopper(II) complexes, which have been subjected to magnetic studies. These studies provide insights into the intramolecular interactions within these complexes, revealing ferromagnetic and antiferromagnetic behaviors. This research contributes to the understanding of magnetic properties in molecular structures and their potential applications in materials science (Mandal et al., 2011).
Mecanismo De Acción
Mode of Action
The mode of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide is currently unknown due to the lack of specific studies on this compound. It is known that the compound contains a pyridine and a pyrazole ring, which are common structures in many bioactive compounds . These structures may interact with various biological targets, leading to changes in cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-3-7-18-8-4-14)19-9-10-21-12-15(11-20-21)13-1-5-17-6-2-13/h1-8,11-12H,9-10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRRNAEMKDYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2361935.png)


![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)





![N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2361949.png)
